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Executive Summary
TRV045 is an orally available, selective sphingosine-1-phosphate receptor subtype 1 (S1P1R)

modulator in development by Trevena, Inc. as a potential first-in-class, non-opioid analgesic for

the treatment of neuropathic pain. Preclinical and early clinical data suggest a novel

mechanism of action that differentiates it from other S1P receptor modulators. By acting as a

sustained agonist at the S1P1 receptor in the central nervous system (CNS) without causing

receptor desensitization or downregulation, TRV045 has demonstrated analgesic effects in

models of neuropathic pain.[1] Phase 1 studies have established a favorable safety and

tolerability profile, notably absent of the lymphopenia commonly associated with other drugs in

this class.[2] This guide provides a comprehensive overview of the core science, mechanism,

and current data for TRV045.

Introduction to S1P1R and Neuropathic Pain
Neuropathic pain is a chronic condition resulting from damage or disease affecting the

somatosensory nervous system. It represents a significant unmet medical need, as current

therapies, including opioids and gabapentinoids, are often associated with limited efficacy and

significant side effects. The sphingosine-1-phosphate (S1P) signaling pathway has emerged as

a key player in CNS disorders. S1P is a bioactive lipid that signals through five G-protein

coupled receptors (S1PRs 1-5).[3]
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Emerging evidence implicates elevated S1P levels and S1P1R activation on astrocytes in the

spinal cord as a critical driver of neuropathic pain.[4][5] Nerve injury leads to increased S1P,

which activates S1P1R on astrocytes, promoting neuroinflammatory processes that contribute

to central sensitization and pain maintenance.[6][7][8] Therefore, modulating this pathway

presents a promising non-opioid therapeutic strategy.

Mechanism of Action of TRV045
TRV045 is a highly selective S1P1 receptor modulator designed for CNS penetration.[3][9] Its

proposed analgesic mechanism centers on its unique interaction with the S1P1 receptor, which

differs fundamentally from other S1P modulators like fingolimod.

Sustained Agonism without Receptor Desensitization
Preclinical research indicates that TRV045 acts as a sustained agonist at the S1P1 receptor.[9]

Unlike fingolimod, which leads to initial receptor agonism followed by receptor internalization,

functional desensitization, and protein reduction, TRV045 does not appear to cause these

adaptive changes.[9][10] This sustained agonism is believed to be the underlying mechanism

for its durable analgesic effects.[9] Studies in mice have shown that even after 14 days of

repeated dosing, TRV045 did not cause S1P1R functional desensitization or protein reduction

in key CNS pain processing centers, such as the spinal cord and periaqueductal gray.[1][9] In

contrast, fingolimod treatment resulted in significant receptor desensitization and an

approximate 30% reduction in S1P1R protein.[9][10]

Modulation of Astrocyte-Mediated Neuroinflammation
The primary cellular target for TRV045's analgesic effect in the CNS is believed to be the

astrocyte.[8] In response to nerve injury, S1P1R activation on astrocytes can trigger the release

of pro-inflammatory cytokines, driving a neuroinflammatory state that sensitizes neurons and

perpetuates pain.[5][6] While the precise downstream signaling of TRV045's agonism is still

under investigation, preclinical studies with other S1P1R modulators suggest that inhibiting this

pro-inflammatory signaling can rebalance cytokine profiles, potentially by enhancing the

expression of the anti-inflammatory cytokine Interleukin-10 (IL-10), to attenuate neuropathic

pain.[4][6] Trevena has also conducted nonclinical studies showing TRV045 has an anti-

inflammatory effect on astrocytes, dampening the inflammatory response of these cells.
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Caption: Differentiated mechanism of TRV045 vs. Fingolimod at the S1P1 receptor.

Preclinical Evidence
TRV045 has demonstrated significant efficacy and a favorable safety profile in multiple

nonclinical models of neuropathic pain.

Efficacy in Neuropathic Pain Models
TRV045 has been evaluated in validated rodent models of diabetic peripheral neuropathy

(DPN) and chemotherapy-induced peripheral neuropathy (CIPN). In these studies, orally

administered TRV045 reversed thermal hyperalgesia and reduced mechanical and cold
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stimulus-evoked nociception in a dose-related manner.[3][9][11] These analgesic effects were

observed after both acute and repeated daily dosing for 7 days.[9]

Preclinical Safety Profile
A key differentiating feature of TRV045 is its safety profile. In nonclinical studies, TRV045 did

not cause lymphopenia (a reduction in circulating lymphocytes), a characteristic side effect of

systemically acting S1P receptor modulators like fingolimod.[3][12] Furthermore, at or above

pharmacologically active doses, TRV045 produced no changes in blood pressure, heart rate, or

respiratory function.[3][11]

Preclinical Study Model Key Finding Citation

Neuropathic Pain
Diabetic Peripheral

Neuropathy

Reversed thermal

hyperalgesia.
[2][3][11]

Neuropathic Pain

Chemotherapy-

Induced Peripheral

Neuropathy (CIPN)

Reduced mechanical

and cold stimulus-

evoked nociception.

[3][9][11]

Receptor Occupancy Mouse CNS Tissue

TRV045 (repeated

dosing) did not cause

S1P1R

desensitization or

protein reduction.

[9][10]

Safety Pharmacology Rodent Models

Not associated with

lymphopenia, changes

in blood pressure,

heart rate, or

respiration.

[3][11][12]

Epilepsy

ivPTZ Seizure

Threshold Test

(Mouse)

30mg/kg dose

significantly increased

time to first myoclonic

twitch (31.6s vs 26.0s

for vehicle).

[9]
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Clinical Development and Data
TRV045 has completed a three-part Phase 1 study and two proof-of-concept (POC) studies in

healthy volunteers.

Phase 1 Program
A randomized, double-blind, placebo-controlled Phase 1 study evaluated the safety, tolerability,

and pharmacokinetics (PK) of TRV045 in healthy volunteers.[2] The program consisted of a

Single Ascending Dose (SAD) phase, a food-effect phase, and a Multiple Ascending Dose

(MAD) phase.[2] The results demonstrated a favorable tolerability profile and a PK profile

supportive of once-daily dosing.[2]

Proof-of-Concept (POC) Studies
Two POC studies were conducted to evaluate CNS target engagement and pharmacodynamic

effects.

Target Engagement (Pain Model) Study: This study used a validated capsaicin-induced

model of neuropathic pain. TRV045 demonstrated a statistically significant, dose-dependent

analgesic effect, reducing mechanical allodynia at doses of 150mg and 300mg compared to

placebo.[3]

Transcranial Magnetic Stimulation (TMS) Study: This study assessed the pharmacodynamic

effects of TRV045 on cortical excitability. The results provided statistically significant

evidence of CNS activity as measured by EEG power spectral analysis, confirming that

TRV045 penetrates the CNS and engages its target.[11][13]

Clinical Safety and Tolerability
Across all clinical studies to date, TRV045 has been well tolerated.[2]

No serious adverse events (SAEs) or drug-related discontinuations have been reported.[11]

There have been no reports of clinically significant lymphopenia, bradycardia, or changes in

blood pressure or ECG intervals.[2]
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The most common adverse events reported were mild and included headache, somnolence,

dizziness, and fatigue.[2]

Clinical

Study
Design N Doses Key Findings Citation

Phase 1
SAD, MAD,

Food-Effect
89

Single and

multiple

ascending

doses

Well

tolerated, no

SAEs, no

lymphopenia.

PK supports

once-daily

dosing.

[2]

Target

Engagement

POC

Randomized,

double-blind,

placebo-

controlled, 4-

way

crossover

25

Single doses:

50mg,

150mg,

300mg,

Placebo

Statistically

significant,

dose-

dependent

reduction in

capsaicin-

induced

mechanical

allodynia at

150mg and

300mg.

[3][11]

TMS POC

Randomized,

double-blind,

placebo-

controlled, 2-

way

crossover

25
250mg daily

for 4 days

Statistically

significant

evidence of

CNS activity

via EEG.

Confirmed

CNS

penetration

and target

engagement.

[11][13]
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Experimental Protocols
Chemotherapy-Induced Peripheral Neuropathy (CIPN)
Model
This preclinical model is designed to mimic the neuropathy experienced by patients undergoing

chemotherapy.[14]

Species/Strain: C57BL/6J mice are commonly used.[14]

Induction: Neuropathy is induced by intermittent intraperitoneal (i.p.) or intravenous (i.v.)

injections of a chemotherapeutic agent, such as paclitaxel. A typical regimen involves doses

of 2-8 mg/kg administered every other day for several doses to mimic a cycle of

chemotherapy.[15]

Assessment: Following induction, pain-like behaviors are assessed.

Mechanical Allodynia: Paw withdrawal thresholds are measured in response to stimulation

with calibrated von Frey filaments.[14]

Cold Allodynia: The response to a drop of acetone applied to the plantar surface of the

paw is measured (e.g., duration of licking/biting).[14][15]

Thermal Hyperalgesia: Latency to withdraw from a radiant heat source is measured.

TRV045 Administration: TRV045 or vehicle is administered orally, and behavioral

assessments are performed at specified time points post-dosing.[9]

Human Capsaicin-Induced Pain Model
This is a validated translational model used to induce a state of hyperalgesia and allodynia in

healthy volunteers to test the efficacy of analgesic compounds.[16][17][18]

Subject Population: Healthy adult volunteers.

Induction: A precise amount of capsaicin (e.g., 100-250 micrograms) is injected intradermally

into a specified area, typically the volar forearm.[16] This induces a localized burning
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sensation (primary hyperalgesia) and a surrounding area of increased sensitivity to

mechanical stimuli (secondary hyperalgesia or allodynia).

Assessment of Mechanical Allodynia: The area of secondary hyperalgesia is "mapped" by

applying von Frey filaments of a specific force to the skin, moving from outside the sensitized

area inwards until the subject reports a change in sensation to pain or sharpness. The area

is traced and calculated.[3][11]

Study Design (TRV045 POC): The study employed a randomized, double-blind, placebo-

controlled, four-way crossover design. Each subject received single doses of TRV045
(50mg, 150mg, 300mg) and placebo on four separate occasions. Allodynia was assessed

over 10 hours following the dose.[3][11]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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